molecular formula C21H19N3O B11120402 2-[(Naphthalen-2-YL)amino]-N'-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11120402
M. Wt: 329.4 g/mol
InChI Key: KVNAGOMYRCELQU-SKRBABGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, an amino group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of naphthalen-2-amine with an appropriate acyl hydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide moiety.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthalen-2-yl oxides, while reduction can produce naphthalen-2-yl hydrazines. Substitution reactions result in derivatives with different functional groups attached to the naphthalene ring or the hydrazide moiety.

Scientific Research Applications

2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-amine: A related compound with a simpler structure, used in similar applications.

    2-Amino-2-(naphthalen-1-yl)acetic acid: Another naphthalene derivative with different functional groups, used in organic synthesis and research.

Uniqueness

2-[(Naphthalen-2-YL)amino]-N’-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its combination of a naphthalene ring, an amino group, and a hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H19N3O/c25-21(24-23-14-6-9-17-7-2-1-3-8-17)16-22-20-13-12-18-10-4-5-11-19(18)15-20/h1-15,22H,16H2,(H,24,25)/b9-6+,23-14+

InChI Key

KVNAGOMYRCELQU-SKRBABGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.